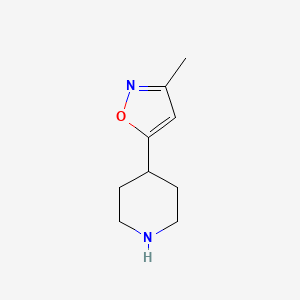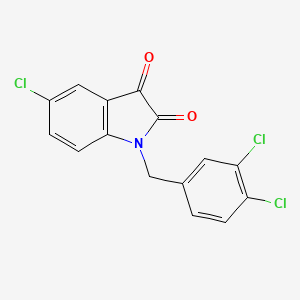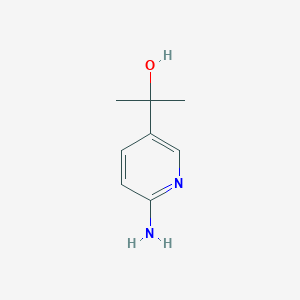
2-(6-氨基吡啶-3-基)丙-2-醇
描述
“2-(6-Aminopyridin-3-yl)propan-2-ol” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 . This compound is available from various suppliers .
Molecular Structure Analysis
The InChI code for “2-(6-Aminopyridin-3-yl)propan-2-ol” is 1S/C8H12N2O/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3,(H2,9,10) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“2-(6-Aminopyridin-3-yl)propan-2-ol” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用
药理抑制和药物安全性
2-(6-氨基吡啶-3-基)丙-2-醇已在药理抑制和药物安全性方面得到研究。例如,一种含有 3-甲氧基-2-氨基吡啶的化合物(与 2-(6-氨基吡啶-3-基)丙-2-醇在结构上相关)被确定为致癌激酶 bRAF 的强效抑制剂。该研究重点是降低与此类化合物相关的诱变潜力和药物相互作用风险,表明其与开发更安全的药物有关 (Palmer 等,2012)。
配位化学和催化
该化合物也已在配位化学中得到探索,特别是在形成三联吡啶及其过渡金属配合物方面。此类应用跨越材料科学、生物医药化学和有机金属催化等各个研究领域。与 2-(6-氨基吡啶-3-基)丙-2-醇的结构密切相关的三联吡啶的多功能性证明了其在催化各种反应(从人工光合作用到聚合)方面的潜力 (Winter 等,2011)。
合成和化学应用
研究已经深入到高度取代的 2-氨基吡啶的合成中,该组包括 2-(6-氨基吡啶-3-基)丙-2-醇。这些研究的重点是开发新的合成方法并了解这些化合物的化学性质和反应。此类研究强调了该化合物在有机化学中的重要性以及在开发新材料或药物方面的潜在应用 (Teague,2008)。
生化和分析化学
该化合物的衍生物已用于生化应用中,例如用荧光化合物标记还原性末端糖以进行寡糖的结构分析。这意味着其在生化分析和诊断技术中的潜力 (Hase 等,1978)。
安全和危害
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
属性
IUPAC Name |
2-(6-aminopyridin-3-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZSDJGBSXMOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843643-03-8 | |
| Record name | 2-(6-aminopyridin-3-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine](/img/structure/B2651768.png)

![2-[(4-chlorophenyl)formamido]-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2651770.png)
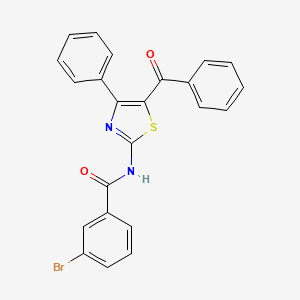
![1-(4-chlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2651773.png)
![2-naphthalen-1-yl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2651776.png)
![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2651777.png)
![4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2651778.png)
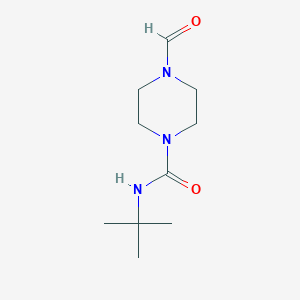
![Tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2651782.png)
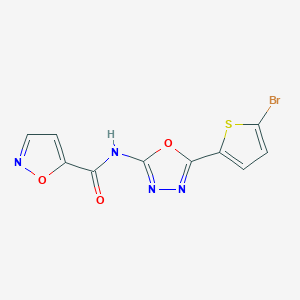
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2651784.png)
